Ethyl 4-(tert-butylthio)-3-oxobutanoate
Description
Ethyl 4-(tert-butylthio)-3-oxobutanoate is a β-keto ester derivative characterized by a tert-butylthio (-S-C(CH₃)₃) substituent at the 4-position of the butanoate backbone. This compound is of interest in organic synthesis due to the electron-donating and steric effects of the tert-butylthio group, which influence its reactivity in condensation, cyclization, and nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H18O3S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
ethyl 4-tert-butylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H18O3S/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
YZXKKCHEJQGOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butylthio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 4-(tert-butylthio)-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butylthio)-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The tert-butylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Structural and Physical Properties
The tert-butylthio substituent distinguishes Ethyl 4-(tert-butylthio)-3-oxobutanoate from other β-keto esters. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The tert-butylthio group enhances lipophilicity compared to polar substituents like benzyloxy (-O-CH₂C₆H₅) or fluorophenyl (-C₆H₄F), which may improve membrane permeability in biological systems but reduce water solubility .
- Electronic Effects: The thioether (-S-) group is less electron-withdrawing than sulfinyl (-SO-) or sulfonyl (-SO₂-) groups (e.g., Ethyl 4-(4-chlorophenylsulfinyl)-3-oxobutanoate ), altering reactivity in redox or cycloaddition reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
